4-(Bromomethyl)-1-methoxyheptane

Catalog No.
S14090666
CAS No.
M.F
C9H19BrO
M. Wt
223.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Bromomethyl)-1-methoxyheptane

Product Name

4-(Bromomethyl)-1-methoxyheptane

IUPAC Name

4-(bromomethyl)-1-methoxyheptane

Molecular Formula

C9H19BrO

Molecular Weight

223.15 g/mol

InChI

InChI=1S/C9H19BrO/c1-3-5-9(8-10)6-4-7-11-2/h9H,3-8H2,1-2H3

InChI Key

QZKGPKOFSMCRAN-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCCOC)CBr

4-(Bromomethyl)-1-methoxyheptane is an organic compound classified as an alkyl halide. It consists of a heptane chain with a bromomethyl group attached to the fourth carbon and a methoxy group on the first carbon. The molecular formula for this compound is C10H21BrOC_{10}H_{21}BrO, and it has a molecular weight of approximately 237.18 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its reactivity and functional groups.

  • Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as hydroxide ions, cyanides, or amines, leading to the formation of new compounds.
  • Elimination Reactions: Under basic conditions, this compound can undergo elimination to yield alkenes.
  • Oxidation: The methoxy group can be oxidized to produce corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

  • Nucleophilic Substitution: Sodium hydroxide or potassium cyanide in aqueous or alcoholic solutions.
  • Elimination Reactions: Potassium tert-butoxide in tert-butanol.
  • Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.

Major Products Formed

  • From Nucleophilic Substitution: Compounds such as 4-hydroxymethyl-1-methoxyheptane or 4-cyanomethyl-1-methoxyheptane.
  • From Elimination Reactions: Alkenes like 4-methoxyhept-1-ene.
  • From Oxidation: Aldehydes or carboxylic acids derived from the methoxy group.

Research indicates that 4-(Bromomethyl)-1-methoxyheptane may exhibit biological activity due to its ability to modify biomolecules. The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This property makes it a candidate for further studies in medicinal chemistry, particularly in enhancing the biological activity of pharmaceutical compounds.

The synthesis of 4-(Bromomethyl)-1-methoxyheptane typically involves bromination of 1-methoxyheptane. A common method is radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The procedure includes:

  • Dissolving 1-methoxyheptane in an inert solvent (e.g., carbon tetrachloride).
  • Adding N-bromosuccinimide and a small amount of azobisisobutyronitrile.
  • Heating the mixture or exposing it to light to initiate the radical bromination.
  • Purifying the product via distillation or recrystallization.

4-(Bromomethyl)-1-methoxyheptane has several applications:

  • Organic Synthesis: Serves as an intermediate for synthesizing more complex organic molecules.
  • Medicinal Chemistry: Used for introducing bromomethyl groups into pharmaceutical candidates, potentially enhancing their efficacy.
  • Material Science: Involved in preparing polymers with specific properties.
  • Biological Studies: Aids in modifying biomolecules for studying their functions and interactions.

Studies on 4-(Bromomethyl)-1-methoxyheptane's interactions primarily focus on its role as an alkylating agent. Its ability to form covalent bonds with nucleophilic sites allows it to interact with various biological molecules, potentially altering their function. Further research is needed to elucidate specific interaction mechanisms and their implications in biological systems.

Similar Compounds

  • 4-(Chloromethyl)-1-methoxyheptane
  • 4-(Iodomethyl)-1-methoxyheptane
  • 4-(Bromomethyl)-1-ethoxyheptane

Uniqueness

4-(Bromomethyl)-1-methoxyheptane is unique due to its combination of a bromomethyl group and a methoxy group, providing a balance of reactivity and stability that enhances its utility in organic synthesis. Compared to its chlorinated and iodinated analogs, the bromomethyl group offers favorable handling characteristics and reactivity profiles, making it a versatile intermediate.

XLogP3

3.2

Hydrogen Bond Acceptor Count

1

Exact Mass

222.06193 g/mol

Monoisotopic Mass

222.06193 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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